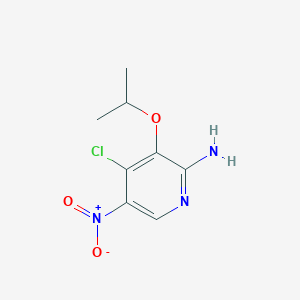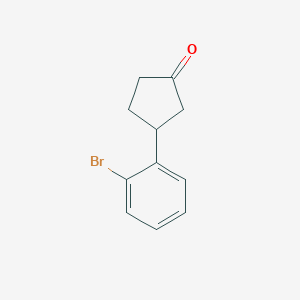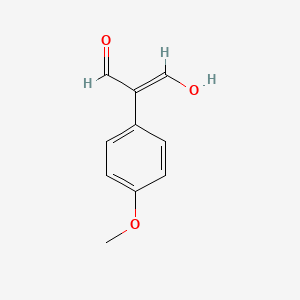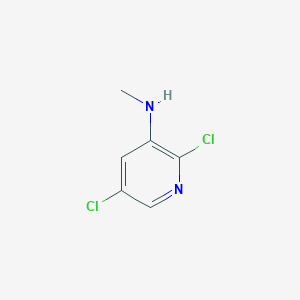
2,5-Dichloro-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-methylpyridin-3-amine is a chemical compound with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-methylpyridin-3-amine typically involves the chlorination of N-methylpyridin-3-amine. One common method is the reaction of N-methylpyridin-3-amine with chlorine gas in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the selective chlorination at the 2 and 5 positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-N-methylpyridin-4-amine: Another dichlorinated pyridine derivative with similar chemical properties.
2,5-Dichloropyridin-3-amine: Lacks the N-methyl group but shares the dichlorination pattern.
Uniqueness
2,5-Dichloro-N-methylpyridin-3-amine is unique due to its specific substitution pattern and the presence of the N-methyl group. This structural feature can influence its reactivity and interactions, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C6H6Cl2N2 |
|---|---|
Peso molecular |
177.03 g/mol |
Nombre IUPAC |
2,5-dichloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 |
Clave InChI |
LMPWWOQOZWSJPF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



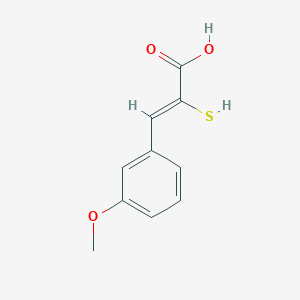
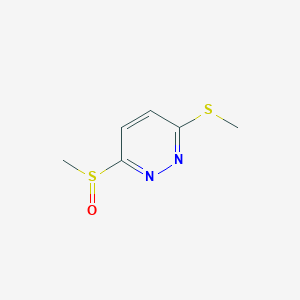
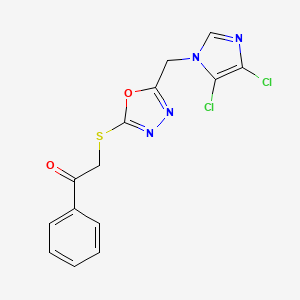
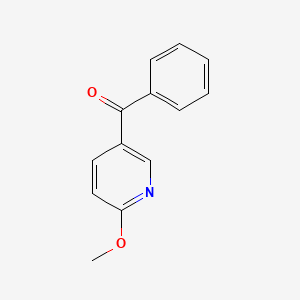
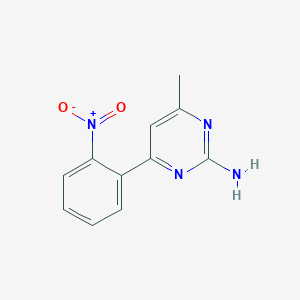

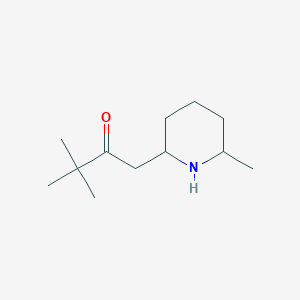
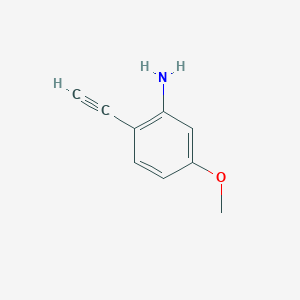
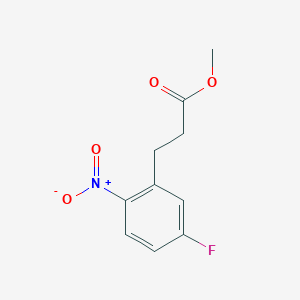
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
